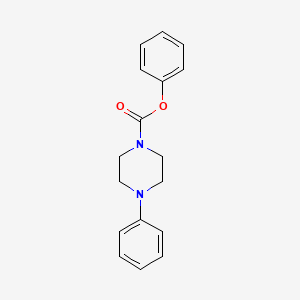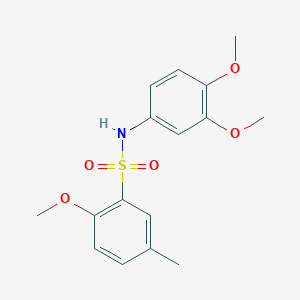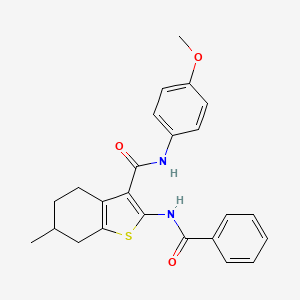![molecular formula C12H13F4NO4S B5157040 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)
5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid, commonly known as TFPAM-PA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of salt and water across cell membranes. TFPAM-PA has shown promising results in the treatment of cystic fibrosis and other related diseases.
作用機序
TFPAM-PA works by binding to a specific site on the 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid protein, known as the ATP-binding site. This binding prevents the protein from opening and closing properly, which impairs its ability to transport ions across cell membranes. This mechanism of action makes TFPAM-PA a potent inhibitor of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid activity, which is beneficial in the treatment of diseases such as cystic fibrosis.
Biochemical and Physiological Effects:
TFPAM-PA has been shown to have a number of biochemical and physiological effects. Inhibition of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid activity leads to a decrease in the transport of salt and water across cell membranes, which can have a number of downstream effects. For example, in the lungs, inhibition of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid can lead to the accumulation of mucus and a decrease in lung function. In the pancreas, inhibition of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid can lead to the accumulation of digestive enzymes and the development of pancreatitis.
実験室実験の利点と制限
One of the main advantages of using TFPAM-PA in lab experiments is its potency as a 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid inhibitor. This allows for the study of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid function and regulation in a controlled setting. However, one limitation of TFPAM-PA is its specificity for 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid. While this specificity is beneficial for studying 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid, it may limit its usefulness in studying other ion channels or transporters.
将来の方向性
There are a number of future directions for research involving TFPAM-PA. One area of interest is the development of more potent and selective 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid inhibitors for the treatment of cystic fibrosis and other related diseases. Another area of interest is the investigation of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid function in other physiological processes, such as intestinal fluid secretion and sweat gland function. Additionally, TFPAM-PA may be useful in the study of other ion channels and transporters that are involved in disease processes.
合成法
The synthesis of TFPAM-PA involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-fluorobenzenesulfonyl chloride, which is reacted with 5,5,5-trifluoropentanoic acid to form the intermediate product, 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]oxy}methyl)pentanoic acid. This intermediate is then reacted with ammonia to produce TFPAM-PA.
科学的研究の応用
TFPAM-PA has been used extensively in scientific research to study the function of the 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid protein and its role in disease. It has been shown to be a potent inhibitor of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid activity, which makes it a valuable tool for studying the mechanisms of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid regulation. TFPAM-PA has also been used to investigate the role of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid in other physiological processes, such as airway surface liquid regulation and pancreatic function.
特性
IUPAC Name |
5,5,5-trifluoro-4-[[(4-fluorophenyl)sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO4S/c13-9-2-4-10(5-3-9)22(20,21)17-7-8(12(14,15)16)1-6-11(18)19/h2-5,8,17H,1,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUZVCZRBCQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)

![3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)


![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157021.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)

![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)